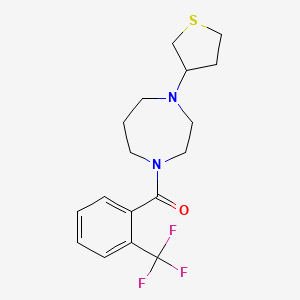

(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cyclization processes, to form complex structures with potential biological activity. For instance, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones employs condensation of 2,3-diaminopyridine with benzoylacetone followed by cyclization with substituted benzaldehydes (Liszkiewicz et al., 2006).

Molecular Structure Analysis

Molecular structure determination is often carried out using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. These analyses provide detailed insights into the molecular geometry, electronic structure, and conformational stability of the compounds. For example, the structure of boric acid ester intermediates with benzene rings was confirmed by these methods, and DFT calculations were used to compare the molecular structures with X-ray diffraction values (Huang et al., 2021).

Chemical Reactions and Properties

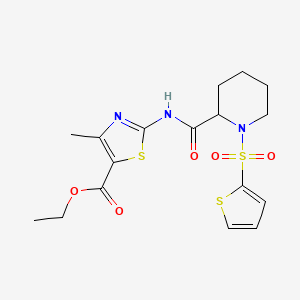

The chemical properties of such compounds are characterized by their reactivity towards various substrates and conditions, exhibiting significant biological activities. The synthesis and reactivity studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone highlight the structural changes and reactivity due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).

Physical Properties Analysis

Physical properties, including thermal and optical characteristics, play a crucial role in determining the applicability of these compounds in various fields. Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime reveal information on thermal stability, crystal structure, and optical behavior through techniques like thermogravimetric analysis and spectroscopic methods (Karthik et al., 2021).

Wissenschaftliche Forschungsanwendungen

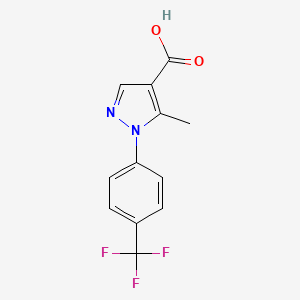

Photolabeling and Photoaffinity Probes

Compounds similar to the target molecule have been used in the development of photolabeling reagents. For instance, 3-trifluoromethyl-3-phenyldiazirine (TPD) serves as a precursor for generating carbenes through photolysis, useful in photoaffinity probes for studying biological molecules (Brunner, Senn, & Richards, 1980). These probes are valuable in biochemistry for mapping out molecular interactions and structures by forming covalent bonds with target biomolecules upon light activation.

Synthesis of Bioactive Compounds

The N-alkylation reactions, facilitated by ruthenium catalysis, have been employed to synthesize 2-N-pyridylmethyl benzonitriles and, further, to explore novel syntheses of bioactive compounds like 2,3-diaryl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones. These compounds are considered important for discovering new therapeutic agents (Chen et al., 2014).

Anticancer Research

A novel naphthyridine derivative demonstrated anticancer activity in human melanoma cell lines through induction of necroptosis and apoptosis, revealing potential for melanoma treatment. Such studies underscore the therapeutic applications of structurally complex molecules in oncology (Kong et al., 2018).

Fluorescence Switches and Sensors

A tetraphenylethene derivative showcased aggregation-induced emission (AIE) properties, functioning as a reversible fluorescence switch in response to pH changes and vapor exposure. This illustrates the compound's potential in chemical sensing and environmental monitoring (Wang et al., 2015).

Drug Design and Docking Studies

Compounds with thiazole and thiophene moieties have been synthesized and characterized, with docking studies suggesting antibacterial activity. This highlights their utility in the development of new antimicrobial agents (Shahana & Yardily, 2020).

Eigenschaften

IUPAC Name |

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYVNLSIVHUHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)

![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2489459.png)